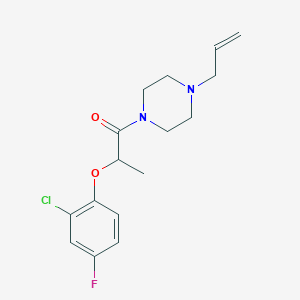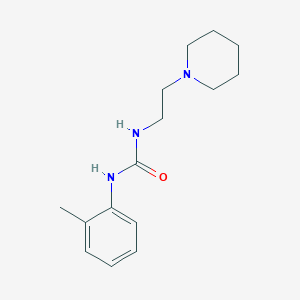![molecular formula C23H16ClNO3 B5475940 (4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5475940.png)
(4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features an oxazole ring, a phenyl group, and a chlorinated phenylmethoxy group, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
The synthesis of (4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-phenylmethoxybenzaldehyde and 2-phenyl-1,3-oxazol-5-one.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 5-chloro-2-phenylmethoxybenzaldehyde and 2-phenyl-1,3-oxazol-5-one. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
(4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols to form substituted products.
Wissenschaftliche Forschungsanwendungen
(4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
(4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can be compared with similar compounds such as:
(4Z)-4-[(5-chloro-2-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one: This compound differs by the presence of a methoxy group instead of a phenylmethoxy group.
(4Z)-4-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one: This compound has a bromo group instead of a chloro group.
(4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one: This compound features a methyl group instead of a phenyl group on the oxazole ring.
Eigenschaften
IUPAC Name |
(4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c24-19-11-12-21(27-15-16-7-3-1-4-8-16)18(13-19)14-20-23(26)28-22(25-20)17-9-5-2-6-10-17/h1-14H,15H2/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYDUFSSJPKNOS-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=C3C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3S*,4R*)-4-(hydroxymethyl)-1-[(2'-methyl-4-biphenylyl)methyl]-3-piperidinol](/img/structure/B5475857.png)

![2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]acetamide](/img/structure/B5475874.png)

![5-(AZEPAN-1-YL)-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B5475877.png)
![4-(4-methoxy-2,3-dimethylbenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5475881.png)
![6-{(Z)-2-[5-(4-bromophenyl)furan-2-yl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5475889.png)
![4-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5475891.png)
![N-[2-methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B5475894.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(3-thienylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5475897.png)
![1-{1-[2-(allyloxy)benzoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5475901.png)
![2-[2-chloro-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5475907.png)
![N-(2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5475917.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide](/img/structure/B5475932.png)
